molecular formula C9H17NO2 B579985 Methyl 2-(Piperidin-3-yl)propanoate CAS No. 90950-43-9

Methyl 2-(Piperidin-3-yl)propanoate

Cat. No.: B579985
CAS No.: 90950-43-9
M. Wt: 171.24
InChI Key: TTYJHBMVCJYYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The historical development of this compound is intrinsically linked to the broader evolution of piperidine chemistry, which traces its origins to the mid-nineteenth century when piperidine was first isolated and characterized. The foundational work in piperidine chemistry began in 1850 when Scottish chemist Thomas Anderson first reported piperidine, followed by independent work in 1852 by French chemist Auguste Cahours, who provided the compound's nomenclature derived from the genus name Piper, the Latin word for pepper. This early discovery established the groundwork for subsequent investigations into piperidine derivatives and their synthetic applications.

The development of specific synthetic methodologies for piperidine-containing esters emerged during the twentieth century as organic chemists recognized the potential of these compounds as synthetic intermediates. The evolution of esterification techniques, particularly those involving heterocyclic amines, provided the necessary tools for accessing compounds like this compound. The advancement of asymmetric synthesis techniques in the latter half of the twentieth century further enhanced the significance of chiral piperidine derivatives, as researchers developed methods for controlling stereochemistry in these systems.

Industrial production methods for piperidine derivatives evolved alongside synthetic methodology development, with the hydrogenation of pyridine over molybdenum disulfide catalysts becoming a standard approach for large-scale piperidine production. This industrial foundation enabled the subsequent development of more complex piperidine derivatives, including various ester compounds that serve as pharmaceutical intermediates and research chemicals.

Significance in Organic Chemistry Research

This compound occupies a prominent position in organic chemistry research due to its multifaceted utility as both a synthetic intermediate and a model compound for studying heterocyclic chemistry. The compound's significance stems from its dual functionality, combining the nucleophilic properties of the piperidine nitrogen with the electrophilic characteristics of the ester carbonyl group. This combination enables diverse chemical transformations that are fundamental to modern synthetic methodology development.

The compound serves as a valuable substrate for investigating stereoselective synthesis techniques, particularly in the context of asymmetric induction and chiral auxiliary applications. Research has demonstrated that chiral derivatives of piperidine esters can be synthesized through diastereoselective reduction of corresponding β-enamino esters, providing access to compounds with controlled stereochemistry at multiple centers. These methodologies have broader implications for the synthesis of complex natural products and pharmaceutical compounds that contain piperidine substructures.

Furthermore, the compound's role in mechanistic studies of ester reactivity has contributed to the understanding of how heterocyclic nitrogen atoms influence carbonyl reactivity. The electronic effects of the piperidine ring on the adjacent ester functionality provide insights into structure-reactivity relationships that are applicable to broader classes of nitrogen-containing compounds. Research investigations into hydrolysis mechanisms, nucleophilic substitution reactions, and other fundamental organic transformations have utilized this compound as a representative example of nitrogen heterocycle-containing esters.

Relationship to Piperidine Chemistry

The structural relationship between this compound and the broader family of piperidine derivatives illuminates fundamental principles of heterocyclic chemistry and provides context for understanding the compound's chemical behavior. Piperidine, as a six-membered saturated heterocycle containing one nitrogen atom, represents one of the most important classes of nitrogen heterocycles in organic chemistry. The substitution pattern in this compound, with the propanoate ester chain attached at the 3-position of the piperidine ring, creates specific steric and electronic environments that influence the compound's reactivity and properties.

Comparative analysis with related piperidine derivatives reveals systematic trends in chemical behavior based on substitution patterns and functional group positioning. For instance, the positioning of the ester group at the 2-position of the propanoate chain, rather than directly attached to the piperidine ring, provides greater conformational flexibility and different reactivity patterns compared to compounds like methyl 3-piperidin-1-ylpropanoate, where the piperidine nitrogen is directly involved in the propanoate chain. These structural variations have significant implications for synthetic applications and biological activity profiles.

The electronic properties of the piperidine ring system contribute to the overall behavior of the molecule through inductive and mesomeric effects. The nitrogen atom's lone pair can participate in conjugation with adjacent π-systems under certain conditions, while also serving as a site for protonation or alkylation reactions. Understanding these fundamental electronic relationships is crucial for predicting and controlling the chemical transformations of piperidine-containing compounds in synthetic applications.

Current Research Landscape

Contemporary research involving this compound encompasses diverse areas of investigation, reflecting the compound's versatility and importance in modern organic chemistry. Current synthetic methodology development focuses on improving the efficiency and selectivity of methods for constructing piperidine-containing esters, with particular emphasis on asymmetric synthesis approaches that can provide access to enantiomerically pure materials. These efforts are driven by the recognition that stereochemistry plays a crucial role in the biological activity of piperidine-containing compounds.

Recent developments in catalytic synthesis have expanded the scope of transformations available for piperidine derivatives. The application of transition metal catalysis, organocatalysis, and biocatalysis to the synthesis and modification of compounds like this compound represents an active area of investigation. These approaches offer the potential for more environmentally sustainable synthetic routes while providing access to previously challenging structural targets.

The integration of computational chemistry methods with experimental investigations has enhanced understanding of the conformational preferences and reaction mechanisms involving piperidine esters. Density functional theory calculations and molecular dynamics simulations provide insights into the preferred conformations of these compounds and the transition states involved in their chemical transformations. This computational support enables more rational design of synthetic strategies and better prediction of reaction outcomes.

Table 1: Key Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Chemical Abstracts Service Number 90950-43-9
International Union of Pure and Applied Chemistry Name methyl 2-piperidin-3-ylpropanoate
Simplified Molecular-Input Line-Entry System CC(C1CCCNC1)C(=O)OC
International Chemical Identifier Key TTYJHBMVCJYYQI-UHFFFAOYSA-N

Research into synthetic applications continues to expand, with investigations into the use of this compound as a building block for more complex molecular architectures. The compound's utility in constructing polycyclic structures through cyclization reactions has been demonstrated, with applications in the synthesis of indolizidine derivatives and other nitrogen-containing heterocycles. These synthetic transformations highlight the compound's potential as a versatile intermediate in the preparation of structurally diverse nitrogen heterocycles.

Table 2: Comparative Analysis of Related Piperidine Propanoate Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Chemical Abstracts Service Number Reference
This compound C9H17NO2 171.24 90950-43-9
Methyl 3-piperidin-1-ylpropanoate C9H17NO2 171.24 23573-93-5
Methyl 2-methyl-3-(piperidin-1-yl)propanoate C10H19NO2 185.26 4151-04-6
Methyl 3-(piperidin-4-yl)propanoate C9H17NO2 171.24 -

The current research landscape also encompasses mechanistic studies aimed at understanding the fundamental chemical behavior of piperidine esters. Investigations into the kinetics and thermodynamics of ester hydrolysis, amide formation reactions, and other transformations provide essential data for optimizing synthetic procedures and predicting reaction outcomes. These studies contribute to the broader understanding of how structural features influence chemical reactivity in nitrogen heterocycle-containing compounds.

Properties

CAS No.

90950-43-9

Molecular Formula

C9H17NO2

Molecular Weight

171.24

IUPAC Name

methyl 2-piperidin-3-ylpropanoate

InChI

InChI=1S/C9H17NO2/c1-7(9(11)12-2)8-4-3-5-10-6-8/h7-8,10H,3-6H2,1-2H3

InChI Key

TTYJHBMVCJYYQI-UHFFFAOYSA-N

SMILES

CC(C1CCCNC1)C(=O)OC

Synonyms

α-Methyl-3-piperidineacetic Acid Methyl Ester; 

Origin of Product

United States

Preparation Methods

Synthesis of Piperidine β-Enamino Esters

The foundational step in preparing methyl 2-(piperidin-3-yl)propanoate involves synthesizing piperidine β-enamino esters. As reported by Pereira et al., methyl piperidin-2-ylidene propanoate (1) serves as a critical precursor. This compound is synthesized via alkylation of enantiopure piperidine enamino esters using methyl iodide under reflux, followed by treatment with methanolic ammonia and sodium hydride. The reaction proceeds in 87% yield, producing the Z-isomer exclusively, which is essential for subsequent stereocontrolled reductions.

Sodium Triacetoxy Borohydride Reduction

Reduction of the tetrasubstituted double bond in β-enamino ester (1) is achieved using sodium triacetoxy borohydride (NaBH(OAc)₃) in acetic acid. This method generates methyl (2S,2’R)-2-piperidin-2-ylpropanoate (4a) as the major diastereomer, with a 95:5 diastereomeric ratio (dr). The stereochemical outcome is attributed to the bulky piperidine ring directing hydride attack from the less hindered face. However, this method faces limitations, including competing degradation pathways that reduce overall yield to 62%.

Catalytic Hydrogenation as an Alternative

To address low yields from borohydride reductions, catalytic hydrogenation using palladium on carbon (Pd/C) under atmospheric hydrogen pressure has been explored. This approach achieves a 6:94 dr favoring the (2S,2’R)-diastereomer, albeit with moderate conversion rates. The choice of solvent (ethanol or ethyl acetate) significantly impacts selectivity, with polar solvents enhancing stereocontrol.

Alkylation and Functionalization Strategies

Methylation of Piperidine Intermediates

A two-step alkylation sequence is employed to introduce the methyl ester group. Starting from piperidine-3-carboxylic acid, methylation is achieved via transfer hydrogenation using formaldehyde under palladium catalysis. This method avoids gaseous hydrogen, instead utilizing formic acid as a hydrogen donor, and proceeds at 90–95°C to yield 1-methylpiperidine-4-carboxylic acid hydrochloride in 85% purity. Subsequent esterification with thionyl chloride and methanol furnishes the methyl ester.

Stereochemical Control and Optimization

Influence of Reaction Conditions on Diastereoselectivity

The stereochemical outcome of reductions is highly sensitive to reaction conditions. For example:

  • Temperature : Lower temperatures (e.g., –78°C during LDA-mediated deprotonation) favor kinetic control, enhancing dr.

  • Catalyst Loading : Copper(I) oxide concentrations >0.02 wt% enable efficient amination at ≤70°C, minimizing side reactions.

  • Solvent Polarity : Ethanol improves hydrogenation selectivity compared to nonpolar solvents like chlorobenzene.

Comparative Analysis of Methods

Method Yield Diastereomeric Ratio Key Advantage
NaBH(OAc)₃ Reduction62%95:5High stereocontrol
Catalytic Hydrogenation70%6:94Scalability
Grignard Coupling75%N/AFunctional group tolerance

Industrial-Scale Synthesis Considerations

Protection/Deprotection Strategies

The EP2240464A2 patent highlights the use of silyl protecting groups (e.g., tert-butyldimethylsilyl) to shield reactive amines during alkylation. Deprotection with tetrabutylammonium fluoride (TBAF) restores the free piperidine, crucial for final esterification steps.

Process Optimization for Yield Improvement

  • Catalyst Recycling : Pd/C from hydrogenation steps is recovered and reused, reducing costs.

  • Solvent Choice : Chlorobenzene in acylation reactions minimizes byproduct formation, improving isolated yields to >90% .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(Piperidin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(Piperidin-3-yl)propanoic acid.

    Reduction: Formation of 2-(Piperidin-3-yl)propanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl 2-(Piperidin-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(Piperidin-3-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then exert its biological effects through various pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate (CAS 122806-10-4)
  • Structure: Features a phenyl group at the 3-position and a piperidin-1-yl group at the 2-position of the propanoate backbone, with an ethyl ester.
  • Key Differences: Ester Group: Ethyl ester (vs. methyl in the target compound) may confer higher lipophilicity, influencing membrane permeability.
Methyl 2-methyl-3-(piperidin-1-yl)propanoate (NCATS Inxight ID: 6MYT5Y3672)
  • Structure : Contains a methyl group at the 2-position and a piperidin-1-yl group at the 3-position.
  • Key Differences :
    • Substituent Position : The piperidine ring is at the 3-position (vs. 2-position in the target compound), which may affect conformational flexibility and hydrogen-bonding interactions.
    • Branching : The additional methyl group at the 2-position could sterically hinder interactions with enzymes or receptors .
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
  • Structure: Incorporates a fluorinated pyridine ring with an amino group at the 2-position.
  • Key Differences: Heterocycle: Pyridine (aromatic, planar) vs. piperidine (non-aromatic, chair-conformation). Functional Groups: The amino group enables hydrogen bonding, a feature absent in the target compound .

Data Table: Key Structural and Functional Comparisons

Compound Name CAS/ID Ester Group Substituent Position Key Functional Groups Potential Applications
Methyl 2-(Piperidin-3-yl)propanoate N/A Methyl 2-(Piperidin-3-yl) Piperidine, ester Intermediate, drug design
Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate 122806-10-4 Ethyl 3-phenyl, 2-(piperidin-1-yl) Piperidine, phenyl, ester Laboratory research
Methyl 2-methyl-3-(piperidin-1-yl)propanoate 6MYT5Y3672 Methyl 2-methyl, 3-(piperidin-1-yl) Piperidine, methyl, ester Undisclosed (NCATS)
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate N/A Methyl 3-(2-amino-5-fluoropyridin-3-yl) Pyridine, amino, fluorine, ester Bioactive molecule synthesis

Research Implications and Gaps

  • Pharmacological Potential: Piperidine and pyridine derivatives are prevalent in CNS-targeting drugs. The target compound’s lack of aromaticity (vs. pyridine analogs) may reduce off-target interactions but limit π-stacking in binding pockets.
  • Methyl esters are generally less hazardous but require validation.
  • Future Directions: Structural optimization (e.g., fluorination or amino-group incorporation) could enhance stability and selectivity, as seen in pyridine derivatives .

Biological Activity

Methyl 2-(Piperidin-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields.

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. Research indicates that the compound can modulate biochemical pathways by binding to molecular targets, which may lead to alterations in cellular functions.

  • Enzyme Interaction : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Binding : It may also interact with neurotransmitter receptors, influencing neurological functions.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Cell LineIC50 (µM)Effectiveness
Ovarian Cancer15Moderate
Breast Cancer20Limited
Non-cancerous Cells>100Low toxicity

This table summarizes the cytotoxicity observed in vitro, suggesting a selective action against cancer cells while sparing healthy cells.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It exhibits activity against several bacterial strains, which could be beneficial for developing new antimicrobial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that this compound could be explored further for its potential use in treating infections.

Case Studies

  • Anticancer Study : A study published in Pharmaceuticals evaluated the effects of this compound on ovarian cancer cells. The results indicated that the compound induced apoptosis and inhibited cell proliferation, leading to a significant reduction in tumor growth in animal models .
  • Antimicrobial Efficacy : In a recent investigation, the compound was tested against multi-drug resistant strains of bacteria. The results showed promising activity, particularly against Staphylococcus aureus, suggesting its potential application in combating antibiotic resistance .

Applications in Medicine and Industry

This compound is being studied for various applications:

  • Drug Development : Its unique structure allows it to serve as a precursor for synthesizing more complex pharmaceutical compounds.
  • Therapeutic Uses : Given its anticancer and antimicrobial activities, it may be developed into therapeutic agents targeting specific diseases.
  • Research Applications : Used as an intermediate in organic synthesis, it plays a crucial role in developing novel compounds with enhanced biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.